molecular formula C21H26N2O3 B4700144 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide

2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide

Cat. No. B4700144
M. Wt: 354.4 g/mol
InChI Key: KHJFGVSQTGWRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide, also known as MPBA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. In

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide involves its selective antagonism of the MC4R. This receptor is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. By blocking the MC4R, 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide may have potential therapeutic applications in the treatment of these conditions.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to have biochemical and physiological effects related to its selective antagonism of the MC4R. Studies have demonstrated that 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide can decrease food intake and body weight in animal models, suggesting that it may have potential therapeutic applications in the treatment of obesity and other metabolic disorders. Additionally, 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to improve glucose homeostasis in animal models, suggesting that it may have potential therapeutic applications in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its selective antagonism of the MC4R, which allows for the investigation of the role of this receptor in energy balance, feeding behavior, and glucose homeostasis. However, one limitation of using 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide and its potential therapeutic applications. One area of future research could be the investigation of the long-term effects of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide on energy balance, feeding behavior, and glucose homeostasis in animal models. Additionally, future research could focus on the development of more selective MC4R antagonists with fewer off-target effects. Finally, clinical trials could be conducted to investigate the potential therapeutic applications of 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in the treatment of obesity and other metabolic disorders in humans.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide, or 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide, is a chemical compound that has been studied for its potential use in scientific research related to the MC4R pathway. This compound has been shown to selectively block the MC4R, which is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been used in studies to investigate the role of the MC4R pathway in energy balance, feeding behavior, and glucose homeostasis. While there are advantages and limitations to using 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments, there are several future directions for the study of this compound and its potential therapeutic applications.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been studied for its potential use in scientific research related to the MC4R pathway. This compound has been shown to selectively block the MC4R, which is involved in the regulation of energy homeostasis and has been linked to obesity and other metabolic disorders. 2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been used in studies to investigate the role of the MC4R pathway in energy balance, feeding behavior, and glucose homeostasis.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(4-piperidin-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-7-3-4-8-20(19)26-16-21(24)22-15-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJFGVSQTGWRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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